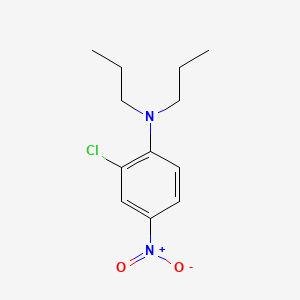

2-Chloro-4-nitro-N,N-dipropylaniline

Description

Contextualization within Nitroaromatic and Aniline (B41778) Compound Chemistry Research

Nitroaromatic compounds are a significant class of organic molecules utilized as precursors in the synthesis of a wide array of industrial products, including dyes, polymers, and pharmaceuticals. sci-hub.stacs.org The nitro group, being strongly electron-withdrawing, plays a critical role in the chemical reactivity of the aromatic ring. acs.org Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as key intermediates in the production of materials such as rubber, pigments, and various medicinal agents. ncert.nic.in

2-Chloro-4-nitro-N,N-dipropylaniline is situated at the intersection of these two important classes of compounds. The presence of both the nitro and amino groups on the same aromatic ring makes it a "push-pull" system, where the electron-donating character of the dialkylamino group and the electron-withdrawing nature of the nitro group influence the electronic properties of the molecule. This electronic arrangement is often associated with interesting photophysical properties and enhanced reactivity towards certain reagents. The chloro substituent further modifies the electronic landscape and provides an additional site for chemical transformation.

Overview of Structural Features and Their Relevance in Organic Synthesis and Reactivity Studies

The chemical behavior of this compound is dictated by the interplay of its functional groups. The tertiary amine, a di-n-propylamino group, is a moderately strong electron-donating group. The nitro group, positioned para to the amino group, is a powerful electron-withdrawing group. This para-relationship creates a significant dipole moment and influences the molecule's reactivity in both electrophilic and nucleophilic aromatic substitution reactions. The chlorine atom at the ortho position to the amino group introduces steric hindrance and has an inductive electron-withdrawing effect, while also being a potential leaving group in nucleophilic substitution reactions.

The synthesis of related compounds, such as 2-chloro-4-nitroaniline (B86195), often starts from precursors like p-nitroaniline or 3,4-dichloronitrobenzene. google.comchemicalbook.com The N,N-dipropylation of 2-chloro-4-nitroaniline would be a logical final step to obtain the target molecule, likely through alkylation with a propyl halide. ncert.nic.in

The reactivity of the nitro group is also a key aspect. It can be reduced to an amino group, opening pathways to the synthesis of various diamine derivatives which are valuable in polymer and pharmaceutical chemistry. acs.org The presence of the activating nitro group and the chloro substituent makes the aromatic ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H17ClN2O2 | nist.gov |

| Molecular Weight | 256.73 g/mol | nist.gov |

| CAS Registry Number | 6216-91-7 | nist.govchemicalbook.com |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Current Research Gaps and Future Directions for this compound Studies

Despite its interesting structural features, a comprehensive survey of the scientific literature reveals a notable scarcity of dedicated research on this compound. While its precursor, 2-chloro-4-nitroaniline, is a known intermediate for dyes and pharmaceuticals, the specific applications and properties of the N,N-dipropylated derivative remain largely unexplored. nih.govplos.org

Key Research Gaps:

Detailed Synthesis and Characterization: While plausible synthetic routes can be inferred, detailed, optimized, and characterized synthetic protocols for this compound are not readily available in the public domain. Comprehensive spectroscopic and crystallographic data are also lacking.

Reactivity Studies: There is a need for systematic studies on the reactivity of this compound. This includes exploring its behavior in various organic reactions such as nucleophilic aromatic substitution at the chloro-position, reduction of the nitro group, and electrophilic substitution on the aromatic ring.

Application-Oriented Research: The potential of this compound in areas like functional dyes, nonlinear optical materials, and as a precursor for novel bioactive molecules has not been systematically investigated. Research into its photophysical properties could reveal applications in organic electronics or as a fluorescent probe. acs.orgnih.govfrontiersin.org

Computational Modeling: Theoretical studies could provide valuable insights into the electronic structure, reactivity, and potential applications of this molecule, guiding future experimental work.

Future Research Directions:

Development of Efficient Synthetic Routes: Establishing and publishing a robust and scalable synthesis for this compound would be a foundational step for further research.

Exploration of its Role as a Synthetic Intermediate: Investigating the transformation of its functional groups could lead to the creation of novel and potentially useful molecules. For instance, reduction of the nitro group would yield a tri-substituted aniline, a valuable building block.

Investigation of Material Properties: Given its "push-pull" electronic structure, research into its potential as a component in organic electronic materials, such as those used in sensors or optoelectronic devices, is warranted.

Biological Screening: As a substituted aniline, it could be a candidate for screening for various biological activities, potentially leading to the discovery of new pharmacophores.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitro-N,N-dipropylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2/c1-3-7-14(8-4-2)12-6-5-10(15(16)17)9-11(12)13/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJJPFCGGNTTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211217 | |

| Record name | 2-Chloro-4-nitro-N,N-dipropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6216-91-7 | |

| Record name | 2-Chloro-4-nitro-N,N-dipropylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006216917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitro-N,N-dipropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Nitro N,n Dipropylaniline

Established Synthetic Routes to 2-Chloro-4-nitro-N,N-dipropylaniline and Analogues

The traditional synthesis of this compound typically involves a multi-step process that relies on classical electrophilic aromatic substitution and nucleophilic substitution reactions. The sequence of these reactions is crucial to achieve the desired substitution pattern.

Amination Reactions in the Synthesis of N,N-Dipropylaniline Derivatives

The formation of the N,N-dipropylamino moiety is a key step in the synthesis of the target molecule. This is generally achieved through the N-alkylation of an aniline (B41778) precursor. A common method involves the reaction of a primary or secondary amine with an alkyl halide. In the context of N,N-dipropylaniline derivatives, this would typically involve the reaction of a substituted aniline with a propylating agent such as propyl bromide or propyl iodide.

Alternatively, reductive amination of a carbonyl compound with dipropylamine (B117675) can be employed. However, for aromatic amines, direct alkylation is more common. Recent developments in amination chemistry have also introduced electrophilic amination reagents, which offer new pathways for forming C-N bonds. nih.govwiley-vch.dersc.org These methods often utilize hydroxylamine-derived reagents and can be catalyzed by transition metals. wiley-vch.de

A plausible synthetic route to the N,N-dipropylaniline core would be the reaction of aniline with two equivalents of a propyl halide under basic conditions.

Table 1: Representative Amination Reactions for N,N-Disubstituted Anilines

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Aniline | Propyl bromide (2 eq.), K₂CO₃ | N,N-Dipropylaniline | Nucleophilic Alkylation |

| Aniline, Propionaldehyde | H₂, Pd/C | N,N-Dipropylaniline | Reductive Amination |

Nitration and Halogenation Strategies for Substituted Anilines

The introduction of nitro and chloro substituents onto the aniline ring is accomplished through electrophilic aromatic substitution. The directing effects of the substituents already present on the ring play a critical role in determining the position of the incoming electrophile.

The amino group (-NH₂) and its alkylated forms (-NR₂) are powerful activating groups and are ortho-, para-directing. byjus.comtestbook.com However, direct nitration and halogenation of anilines can be challenging. The high reactivity of the aniline ring often leads to polysubstitution and oxidation products. libretexts.orgbyjus.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline (B120722) as a precipitate. byjus.comtestbook.com

Direct nitration of aniline with concentrated nitric and sulfuric acids is often problematic as it can lead to oxidation and the formation of a significant amount of the meta-isomer. byjus.comallen.in This is because in the strongly acidic medium, the aniline is protonated to form the anilinium ion, which is a meta-directing group. byjus.comtestbook.com

To control the reactivity and achieve selective substitution, the amino group is often protected, for example, by acetylation to form an acetanilide. libretexts.org The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions. After the desired substitution, the protecting group can be removed by hydrolysis. libretexts.org

For the synthesis of this compound, a logical pathway would start from a pre-functionalized aniline. For example, starting with 4-nitroaniline (B120555), chlorination can be achieved. A known method for the synthesis of 2-chloro-4-nitroaniline (B86195) involves the reaction of 4-nitroaniline with N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile (B52724), yielding the product in high purity. chemicalbook.com Another process describes the chlorination of 4-nitroaniline using chlorine bleaching liquor in the presence of hydrochloric or nitric acid. Subsequent N,N-dipropylation of the resulting 2-chloro-4-nitroaniline would yield the final product.

Table 2: Electrophilic Substitution Reactions of Anilines

| Substrate | Reagent(s) | Product(s) | Key Considerations |

|---|---|---|---|

| Aniline | Bromine water | 2,4,6-Tribromoaniline | High reactivity leads to trisubstitution. byjus.comtestbook.com |

| Aniline | Conc. HNO₃, Conc. H₂SO₄ | Mixture of o-, m-, and p-nitroanilines | Protonation of aniline forms meta-directing anilinium ion. byjus.comallen.in |

| Acetanilide | Conc. HNO₃, Conc. H₂SO₄ | p-Nitroacetanilide (major) | Acetyl group moderates reactivity and directs para. libretexts.org |

Novel Approaches in the Preparation of this compound

Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and environmentally benign methods. This includes the use of advanced catalytic systems and the application of green chemistry principles.

Catalytic Systems in Nitroarene and Aniline Functionalization

Catalysis offers powerful tools for the synthesis and functionalization of nitroarenes and anilines. For instance, the reduction of nitroarenes to anilines is a fundamental transformation, and various catalytic systems have been developed to achieve this with high selectivity. Iron-catalyzed hydrosilylation has emerged as an effective method for the reduction of nitroarenes, tolerating a wide range of functional groups. rsc.orgresearchgate.net

Catalytic hydrogenation of nitroarenes is another important industrial process, with catalysts based on metals like platinum, palladium, and nickel being widely used. researchgate.net The choice of catalyst and reaction conditions can be tuned to selectively reduce a nitro group in the presence of other reducible functionalities. The use of bifunctional catalysts, such as Pd/MIL-101, has been shown to allow for solvent-driven selectivity in the hydrogenation of nitroarenes to either anilines or dicyclohexylamines. acs.org

Furthermore, catalytic methods for the direct functionalization of C-H bonds in anilines and the oxidation of anilines to nitroarenes are being explored. For example, rhodium-catalyzed oxidation of substituted anilines with tert-butyl hydroperoxide can produce nitroarenes. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be envisioned.

One approach is the use of greener reagents and catalysts. For example, in the acetylation of aniline, which is often used as a protection step, the corrosive and lachrymatory acetic anhydride (B1165640) can be replaced with glacial acetic acid in the presence of a benign catalyst like magnesium sulfate. ijtsrd.com For halogenation, instead of using elemental bromine, a combination of ceric ammonium (B1175870) nitrate (B79036) and KBr in an ethanol-water mixture has been reported as a greener alternative for the bromination of acetanilide. acs.org

The development of solvent-free reaction conditions or the use of environmentally friendly solvents like water or ethanol (B145695) are also key aspects of green chemistry. Novel methods for the synthesis of substituted anilines from benzyl (B1604629) azides have been developed that are fast, efficient, and proceed at room temperature, which aligns with green chemistry principles. chemrxiv.orgchemrxiv.org

Table 3: Green Chemistry Approaches in Aniline Synthesis and Modification

| Conventional Method | Green Alternative | Green Chemistry Principle(s) |

|---|---|---|

| Acetylation with acetic anhydride | Acetylation with glacial acetic acid and MgSO₄ catalyst ijtsrd.com | Use of less hazardous chemicals, catalysis |

| Bromination with elemental bromine | Bromination with ceric ammonium nitrate/KBr acs.org | Use of safer reagents |

| Use of volatile organic solvents | Solvent-free reactions or use of water/ethanol | Use of safer solvents and reaction conditions |

Derivatization and Functionalization Reactions of this compound

The presence of multiple functional groups in this compound makes it a substrate for a variety of chemical transformations. The reactivity of the molecule is primarily centered around the nitro group and the chlorine substituent.

The nitro group is a versatile functional handle. It can be selectively reduced to an amino group using various reducing agents, such as Sn/HCl, H₂/Pd-C, or catalytic transfer hydrogenation. This would yield 2-chloro-N¹,N¹-dipropylbenzene-1,4-diamine. This newly formed primary amino group can then undergo a wide range of reactions, including diazotization to form a diazonium salt, which is a valuable intermediate for introducing a variety of substituents (e.g., -OH, -CN, -X via Sandmeyer reaction). The primary amine can also be acylated or alkylated.

The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group in the para position. While nucleophilic aromatic substitution on aryl halides is generally challenging, the electronic activation provided by the nitro group facilitates this reaction with strong nucleophiles. Potential nucleophiles could include alkoxides, amines, and thiolates, which would displace the chloride and lead to a new series of substituted N,N-dipropylaniline derivatives.

A study on the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, starting from 2-chloro-4-nitrobenzoic acid, demonstrates the potential for derivatization of similar structures. nih.gov

Table 4: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Nitro Group Reduction | Sn/HCl or H₂/Pd-C | 2-Chloro-N¹,N¹-dipropylbenzene-1,4-diamine |

| Nucleophilic Aromatic Substitution | NaOCH₃, CH₃OH | 2-Methoxy-4-nitro-N,N-dipropylaniline |

| Nucleophilic Aromatic Substitution | RNH₂ (e.g., piperidine) | N,N-Dipropyl-4-nitro-2-(piperidin-1-yl)aniline |

Electrophilic Aromatic Substitution Studies on the Aromatic Ring

For instance, the chlorination of 4-nitroaniline, a related precursor, with hydrochloric acid and hydrogen peroxide yields 2,6-dichloro-4-nitroaniline. evitachem.com This suggests that even with the deactivating nitro group, the amino group can direct further substitution to its ortho positions. Computational studies on the chlorination of 4-nitroaniline have shown that the first chlorination to yield 2-chloro-4-nitroaniline is significantly faster than the second. evitachem.com This is attributed to the decreased activation of the ring after the first electron-withdrawing chlorine atom is introduced. evitachem.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of an Analogous Nitroaniline Derivative

| Starting Material | Reagents | Product | Position of Substitution | Reference |

| 4-Nitroaniline | HCl, H₂O₂ | 2-Chloro-4-nitroaniline | Ortho to -NH₂ | evitachem.com |

| 2-Chloro-4-nitroaniline | HCl, H₂O₂ | 2,6-Dichloro-4-nitroaniline | Ortho to -NH₂ | evitachem.com |

This table illustrates the directing effect of the amino group in a similar system, predicting the likely outcome for this compound.

Reactions Involving the Nitro Group: Reduction and Further Transformations

The nitro group is a versatile functional group that can be readily transformed into a variety of other functionalities, most commonly through reduction to an amine. The resulting diamine can then serve as a precursor for the synthesis of more complex molecules, including heterocyclic compounds.

The reduction of aromatic nitro compounds can be achieved using a wide range of reducing agents. Common methods include catalytic hydrogenation (e.g., with Pd/C, PtO₂, or Raney Nickel), and metal-acid systems (e.g., Sn/HCl, Fe/HCl, or Zn/CH₃COOH). scispace.comorganic-chemistry.org The choice of reagent can be critical to avoid the reduction of other sensitive functional groups. For instance, in a molecule like this compound, a chemoselective method that does not affect the chloro substituent is desirable.

A study on the reduction of N-(4-chlorophenyl)-2-nitroaniline demonstrated the effective use of thiourea (B124793) dioxide in the presence of sodium hydroxide (B78521) to yield the corresponding N-substituted-benzene-1,2-diamine with a high yield of 94%. researchgate.net This method is noteworthy for its mild conditions and the environmentally benign nature of its byproducts. researchgate.net Another example involves the reduction of 3-chloro-4-nitrophenol (B188101) using iron powder in acetic acid, which afforded 4-amino-3-chlorophenol (B108459) in 88% yield. chemicalbook.com

Table 2: Reduction of Structurally Related Nitroanilines

| Starting Material | Reducing Agent/Conditions | Product | Yield | Reference |

| N-(4-chlorophenyl)-2-nitroaniline | Thiourea dioxide, NaOH | N-(4-chlorophenyl)benzene-1,2-diamine | 94% | researchgate.net |

| 3-chloro-4-nitrophenol | Fe, CH₃COOH | 4-amino-3-chlorophenol | 88% | chemicalbook.com |

This table provides examples of effective reduction methods for nitroanilines containing a chloro substituent, which are applicable to this compound.

The resulting 2-chloro-N¹,N¹-dipropylbenzene-1,4-diamine can undergo further reactions. For example, the amino group can be diazotized and subsequently replaced by a variety of substituents, or it can be used in condensation reactions to form heterocycles.

Reactivity of the Chloro Substituent in Cross-Coupling and Substitution Reactions

The chloro substituent on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho and para positions. While the para-nitro group provides some activation, the ortho-N,N-dipropylamino group has a deactivating effect on nucleophilic substitution at C2.

However, the chloro group can readily participate in palladium-catalyzed cross-coupling reactions, which have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an aryl halide with an organoboron compound, and the Buchwald-Hartwig amination, which forms a C-N bond between an aryl halide and an amine, are particularly relevant.

For a substrate like this compound, a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to replace the chlorine atom with an aryl group. libretexts.orgresearchgate.net The efficiency of such reactions can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. beilstein-journals.orgnih.gov

Similarly, a Buchwald-Hartwig amination could be employed to replace the chloro group with another amino functionality. organic-chemistry.org Interestingly, recent research has also demonstrated the possibility of Buchwald-Hartwig amination directly on nitroarenes, where the nitro group itself is replaced. nih.gov This opens up alternative synthetic routes. A domino reduction followed by a C-N cross-coupling of nitro compounds with aryl halides has also been reported using a Ni/Pd bimetallic catalyst. nih.gov

Table 3: Potential Cross-Coupling Reactions for this compound

| Reaction Type | Coupling Partner | Catalyst System (Example) | Expected Product | Reference (General Methodology) |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | 2-Aryl-4-nitro-N,N-dipropylaniline | libretexts.orgresearchgate.net |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd(dba)₂, Ligand, Base | 2-(Substituted amino)-4-nitro-N,N-dipropylaniline | organic-chemistry.org |

This table outlines potential applications of modern cross-coupling reactions to modify the chloro-substituted position of the target molecule.

Transformations at the N,N-Dipropylamino Moiety

The N,N-dipropylamino group in this compound can also undergo chemical transformations, although it is generally a stable functional group. One potential reaction is N-dealkylation. While typically challenging, under specific oxidative or nitrosating conditions, the alkyl groups can be cleaved. For example, the reaction of N,N-dialkylanilines with nitrous acid can lead to the formation of N-nitrosoamines through dealkylation.

A study on the nitrosation of N-cyclopropyl-N-alkylanilines demonstrated the selective cleavage of the cyclopropyl (B3062369) group from the nitrogen to form N-alkyl-N-nitrosoanilines. This reaction is proposed to proceed through an amine radical cation intermediate. While not involving a dipropyl group, this indicates that the N-alkyl groups can be reactive under specific conditions.

Furthermore, the tertiary amine can be oxidized to an N-oxide. Aniline N-oxides are versatile intermediates that can undergo various rearrangements and cycloaddition reactions. For instance, the treatment of N,N-dimethylaniline N-oxides with Lewis acids can generate iminium ions, which can then be trapped by nucleophiles.

Table 4: Potential Transformations of the N,N-Dialkylamino Group in Analogs

| Reaction Type | Reagents | Product Type | Mechanistic Insight | Reference (Analogous Systems) |

| Nitrosative Dealkylation | Nitrous Acid | N-Alkyl-N-nitrosoaniline | Amine Radical Cation Intermediate | |

| N-Oxidation | Oxidizing Agent (e.g., m-CPBA) | N-Oxide |

This table highlights potential reactions based on the known chemistry of N,N-dialkylanilines.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Nitro N,n Dipropylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map the molecular skeleton and deduce the connectivity of atoms. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on its molecular structure.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-Chloro-4-nitro-N,N-dipropylaniline is expected to show distinct signals corresponding to the aromatic protons and the protons of the two n-propyl groups. The electron-withdrawing nitro (NO₂) group and the chloro (Cl) group, along with the nitrogen atom, will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region. The aliphatic protons of the propyl chains will appear in the more shielded, upfield region.

The predicted signals are as follows:

Aromatic Protons: The benzene (B151609) ring has three protons. The proton at C5, situated between the nitro and dipropylamino groups, is expected to show a doublet of doublets. The proton at C3, adjacent to the chlorine atom, should appear as a doublet. The proton at C6, adjacent to the dipropylamino group, will also be a doublet.

Aliphatic Protons: The two n-propyl groups are chemically equivalent, resulting in three distinct signals. The methylene (B1212753) protons (N-CH₂) directly attached to the nitrogen will be the most deshielded of the aliphatic protons and will appear as a triplet. The subsequent methylene protons (-CH₂-) will show a more complex multiplet, likely a sextet, due to coupling with the adjacent CH₂ and CH₃ groups. The terminal methyl protons (-CH₃) will appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-3 | ~8.1 | d (doublet) | 1H |

| H-5 | ~7.9 | dd (doublet of doublets) | 1H |

| H-6 | ~7.0 | d (doublet) | 1H |

| N-CH₂- | ~3.3 | t (triplet) | 4H |

| -CH₂- | ~1.7 | sext (sextet) | 4H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's asymmetry, all 12 carbon atoms are expected to be chemically distinct, leading to 12 signals in the spectrum. The chemical shifts are influenced by the electronegativity of neighboring atoms and resonant effects.

The predicted signals are:

Aromatic Carbons: Six signals are expected in the downfield region (110-155 ppm). The carbons bearing the nitro group (C4) and the nitrogen (C1) will be highly deshielded. The carbon attached to the chlorine atom (C2) will also be significantly downfield.

Aliphatic Carbons: Three signals are expected for the n-propyl chains. The carbon of the N-CH₂ group will be the most deshielded among the aliphatic carbons, followed by the central -CH₂- carbon and the terminal -CH₃ carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-4 (C-NO₂) | ~150 |

| C-1 (C-N) | ~148 |

| C-2 (C-Cl) | ~130 |

| C-6 | ~128 |

| C-3 | ~125 |

| C-5 | ~120 |

| N-C H₂- | ~53 |

| -C H₂- | ~20 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons on the aromatic ring (H-5 with H-6) and within the n-propyl chains (N-CH₂- with -CH₂-, and -CH₂- with -CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This would allow for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity of quaternary (non-protonated) carbons and linking different fragments of the molecule. Key HMBC correlations would include the N-CH₂ protons showing a cross-peak to the aromatic C1 and C2 carbons, and the aromatic protons showing correlations to neighboring and distant aromatic carbons, confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

The key functional groups in this compound give rise to predictable absorption bands:

Nitro Group (NO₂): This group is characterized by two strong, distinct stretching vibrations in the IR spectrum: an asymmetric stretch typically around 1530-1500 cm⁻¹ and a symmetric stretch around 1350-1320 cm⁻¹.

Aliphatic C-H Bonds: The propyl chains will produce C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region.

C-N Bond: The stretching vibration of the aromatic C-N bond is expected in the 1340-1250 cm⁻¹ range.

C-Cl Bond: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 780-540 cm⁻¹, although its identification can sometimes be challenging.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Asymmetric Stretch | -NO₂ | 1530 - 1500 | Strong |

| Symmetric Stretch | -NO₂ | 1350 - 1320 | Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2960 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1340 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation known as the molecular ion (M⁺•), as well as various fragment ions. The molecular weight of this compound is 256.73 g/mol . nist.gov

The EI mass spectrum shows a prominent molecular ion peak at m/z 256. The presence of a chlorine atom is confirmed by the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

The fragmentation pattern is consistent with the structure:

A major fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of an ethyl radical (•C₂H₅) to form the ion at m/z 227. This is a very stable ion due to resonance and is often the base peak in the spectrum.

Loss of a propyl radical (•C₃H₇) leads to a fragment at m/z 213.

Other fragments can arise from the cleavage of the nitro group or the chlorine atom.

Table 4: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 256 | [M]⁺• (Molecular Ion) |

| 227 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 213 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 198 | [M - C₃H₇ - CH₃]⁺ |

Source: Data derived from NIST WebBook.

Electrospray Ionization (ESI) Mass Spectrometry

Detailed research findings from Electrospray Ionization (ESI) Mass Spectrometry specifically for this compound, including data on fragmentation patterns and observed m/z values, are not available in publicly accessible scientific literature based on extensive searches. While the NIST WebBook provides an electron ionization mass spectrum, specific ESI-MS data has not been reported. nist.gov

X-ray Crystallography for Solid-State Structure Determination

Comprehensive X-ray crystallography studies to determine the solid-state structure of this compound have not been found in the reviewed scientific literature. Consequently, detailed data regarding its crystal structure is not available.

Crystal Packing and Intermolecular Interactions

Due to the absence of X-ray crystallographic data for this compound, there is no information available regarding its crystal packing and the nature of its intermolecular interactions in the solid state.

Conformation Analysis of the Molecular Structure

A conformational analysis based on experimental X-ray crystallography data for this compound cannot be provided as the crystal structure has not been determined and reported in the searched scientific databases.

Compound Information

Computational Chemistry and Theoretical Studies on 2 Chloro 4 Nitro N,n Dipropylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing insights into its stability, reactivity, and electronic properties. For 2-Chloro-4-nitro-N,N-dipropylaniline, such calculations would illuminate the influence of the chloro, nitro, and dipropylamino substituents on the aniline (B41778) electronic system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. A DFT study on this compound would begin with geometry optimization, the process of finding the arrangement of atoms in space that corresponds to the lowest energy state of the molecule. This provides the most stable three-dimensional structure.

From the optimized geometry, key energetic properties can be determined. For instance, in a study on the related molecule 2-chloro-4-nitroaniline (B86195) (2Cl4NA), DFT calculations were performed to obtain the optimized structure and total energy. researchgate.net Similar calculations for this compound would yield its predicted bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the steric and electronic effects of the substituent groups.

Table 1: Representative Data from DFT Calculations This table illustrates the type of data that would be generated from DFT calculations for this compound. The values are hypothetical and shown for illustrative purposes.

| Parameter | Value |

| Total Energy | (e.g., in Hartrees) |

| Dipole Moment | (e.g., in Debye) |

| C-Cl Bond Length | (e.g., in Å) |

| C-N (nitro) Bond Length | (e.g., in Å) |

| C-N (amine) Bond Length | (e.g., in Å) |

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the FMO analysis would reveal how the electron-withdrawing nitro and chloro groups and the electron-donating N,N-dipropylamino group influence the electron density distribution in these orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity. In a study of 2-chloro-4-nitroaniline, the HOMO was found to be located over the amino group, while the LUMO was distributed over the aromatic ring and the nitro group, indicating that an electronic transition would involve a charge transfer from the amino group to the nitro-substituted ring system. researchgate.net A similar charge transfer characteristic would be expected for this compound.

Table 2: Key Parameters from FMO Analysis This table shows the parameters that a Frontier Molecular Orbital analysis would provide. The values are hypothetical.

| Parameter | Value |

| HOMO Energy | (e.g., in eV) |

| LUMO Energy | (e.g., in eV) |

| HOMO-LUMO Gap | (e.g., in eV) |

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The ESP map of this compound would likely show negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating these are electron-rich areas and potential sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the propyl groups and potentially near the chloro substituent, highlighting electron-deficient regions susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the dynamic behavior of a molecule.

For this compound, MD simulations would be particularly useful for exploring the rotational freedom of the N,N-dipropylamino group. These simulations could reveal the preferred conformations of the propyl chains and the energy barriers between different rotational states. Such studies are important for understanding how the molecule might fit into a binding site of a protein or interact with other molecules in a solution. In a study on related benzamide (B126) derivatives, MD simulations were used to assess the stability of the ligand-protein complex. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Theoretical IR and Raman spectra are obtained by calculating the vibrational frequencies of the molecule. These calculated frequencies can be correlated with specific vibrational modes, such as the stretching of the N-O bonds in the nitro group or the C-Cl bond. For example, in studies of similar nitroaromatic compounds, DFT calculations have been used to assign the vibrational frequencies observed in experimental IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure. nih.gov

Table 3: Predicted Vibrational Frequencies This table illustrates how predicted vibrational frequencies for key functional groups of this compound would be presented.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| NO₂ | (e.g., ~1500-1550) | Asymmetric Stretch |

| NO₂ | (e.g., ~1330-1370) | Symmetric Stretch |

| C-Cl | (e.g., ~600-800) | Stretch |

| C-N (amine) | (e.g., ~1250-1350) | Stretch |

Reaction Mechanism Elucidation through Theoretical Pathways

Computational chemistry is a powerful tool for investigating potential reaction mechanisms. For this compound, theoretical studies could explore various reaction pathways, such as its degradation or its role as an intermediate in a larger synthesis. For instance, research on the metabolism of 2-chloro-4-nitroaniline has elucidated its degradation pathway, identifying key intermediates and the enzymes involved. plos.org A theoretical study on this compound could model potential metabolic pathways, such as hydroxylation or the reduction of the nitro group, by calculating the transition state energies for each step of the proposed mechanism. This would provide valuable insights into its potential environmental fate or its metabolism in biological systems.

Environmental Chemistry and Degradation Mechanisms of 2 Chloro 4 Nitro N,n Dipropylaniline Analogues

Microbial Degradation Pathways and Biotransformation Studies

Microbial activity is a primary driver in the breakdown of dinitroaniline herbicides in soil and aquatic environments. nih.gov The structural complexity of these molecules, characterized by nitro groups, a chlorine atom, and N-alkyl chains, presents a significant challenge for microbial enzymatic systems.

A variety of microbial strains capable of degrading dinitroaniline herbicides and related chloro-nitroaromatic compounds have been isolated and identified, primarily from contaminated soils. These microorganisms utilize these xenobiotic compounds as a source of carbon and nitrogen.

Under anaerobic conditions, two Fe³⁺-reducing microbial strains, Geobacter sp. KT7 and Thauera aromatica KT9, have been shown to utilize 2-chloro-4-nitroaniline (B86195) as a sole source of carbon and nitrogen. sci-hub.senih.gov In a mixed culture, these two strains exhibited an enhanced degradation rate, approximately 45% higher than when cultured individually, suggesting a synergistic relationship involving cross-feeding and nutrient sharing. sci-hub.senih.gov

For the dinitroaniline herbicide butralin (B1668113), a soil bacterium identified as Sphingopyxis sp. strain HMH has been isolated and shown to effectively degrade the compound. nih.gov The application of herbicides from the dinitroaniline family can lead to an increase in microbial biomass as microorganisms adapt to utilize them as a nutrient source. nih.gov

| Compound | Microbial Strain(s) | Condition | Key Finding |

| 2-Chloro-4-nitroaniline | Geobacter sp. KT7 | Anaerobic | Utilizes the compound as a sole carbon and nitrogen source. sci-hub.senih.gov |

| 2-Chloro-4-nitroaniline | Thauera aromatica KT9 | Anaerobic | Degrades the compound, showing enhanced rates in mixed culture with Geobacter sp. KT7. sci-hub.senih.gov |

| Butralin | Sphingopyxis sp. strain HMH | Aerobic | Degrades the dinitroaniline herbicide. nih.gov |

The biodegradation of dinitroaniline analogues proceeds through a series of metabolic intermediates, the identification of which is crucial for elucidating the degradation pathways.

In the anaerobic degradation of 2-chloro-4-nitroaniline by a mixed culture of Geobacter sp. KT7 and Thauera aromatica KT9, distinct metabolic pathways were observed. Geobacter sp. KT7 first transformed the nitro group to an amino group, followed by dechlorination. sci-hub.senih.gov Conversely, Thauera aromatica KT9 initiated the degradation by dechlorination, followed by the removal of the nitro group, ultimately leading to the formation of aniline (B41778). sci-hub.senih.gov

The aerobic degradation of the dinitroaniline herbicide butralin by Sphingopyxis sp. strain HMH was found to proceed via nitroreduction to N-(sec-Butyl)-4-(tert-butyl)-6-nitrobenzene-1,2-diamine. nih.gov This intermediate is then subject to N-dealkylation, forming 5-(tert-Butyl)-3-nitrobenzene-1,2-diamine and butanone. nih.gov

For the analogue 2-chloro-4-nitrophenol, degradation by Arthrobacter sp. SJCon was shown to proceed through the formation of chlorohydroquinone (B41787) (CHQ). nih.gov

| Parent Compound | Microbial Strain | Metabolic Intermediate(s)/Product(s) | Reference |

| 2-Chloro-4-nitroaniline | Geobacter sp. KT7 | Amino-group substituted intermediate | sci-hub.senih.gov |

| 2-Chloro-4-nitroaniline | Thauera aromatica KT9 | Aniline | sci-hub.senih.gov |

| Butralin | Sphingopyxis sp. strain HMH | N-(sec-Butyl)-4-(tert-butyl)-6-nitrobenzene-1,2-diamine, 5-(tert-Butyl)-3-nitrobenzene-1,2-diamine, Butanone | nih.gov |

| 2-Chloro-4-nitrophenol | Arthrobacter sp. SJCon | Chlorohydroquinone (CHQ) | nih.gov |

The microbial breakdown of dinitroaniline analogues is facilitated by a range of specific enzymes that catalyze key transformation steps.

Nitroreduction: This is a common initial step in the degradation of nitroaromatic compounds. In Sphingopyxis sp. strain HMH, a flavin-nitroreductase, NfnB, was identified as the key enzyme responsible for the selective nitro-reduction of butralin. nih.gov This enzyme catalyzes both the initial nitroreduction and the subsequent N-dealkylation. nih.gov Similarly, the degradation pathway of 2-chloro-4-nitroaniline by Geobacter sp. KT7 is initiated by the transformation of the nitro group. sci-hub.senih.gov

Dechlorination: The removal of chlorine atoms from the aromatic ring is another critical step. Thauera aromatica KT9 was found to dechlorinate 2-chloro-4-nitroaniline before further degradation. sci-hub.senih.gov This process can occur under both aerobic and anaerobic conditions, often mediated by dehalogenase enzymes.

Dealkylation: The cleavage of N-alkyl groups is essential for the breakdown of N,N-dipropylaniline structures. The enzyme NfnB from Sphingopyxis sp. strain HMH catalyzes the N-dealkylation of a butralin intermediate through a possible hydroxylation reaction. nih.gov The major metabolic pathways for another dinitroaniline, pendimethalin (B1679228), also involve the hydroxylation and oxidation of the N-alkyl groups. nih.gov

Abiotic Transformation Processes

In addition to microbial action, abiotic factors contribute to the transformation of dinitroaniline herbicides in the environment.

Photodegradation, or the breakdown of compounds by light, is a significant abiotic process for dinitroaniline herbicides, particularly in the surface zone of soil and in water. nih.gov The presence of chromophores in the chemical structure of 2-chloro-4-nitroaniline that absorb light at wavelengths greater than 290 nm suggests that it is susceptible to direct photolysis by sunlight. nih.gov For dinitroaniline herbicides like trifluralin (B1683247) and pendimethalin, residues were found to have almost completely disappeared after the wort boiling stage in a brewing process, a step involving high temperatures that can accelerate degradation reactions. researchgate.net

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. 2-Chloro-4-nitroaniline is not expected to undergo significant hydrolysis under typical environmental conditions due to the absence of functional groups that are susceptible to this process. nih.gov However, monitoring of its stability in an aqueous medium at room temperature showed a 12% loss over an 8-day period, which could be attributed to either volatilization or other abiotic transformations. nih.gov

Reductive Transformations in Anaerobic Environments

In environments devoid of oxygen, the microbial degradation of dinitroaniline herbicides proceeds through reductive pathways. This process is significantly faster than under aerobic conditions. wikipedia.orgcapes.gov.br The primary transformation involves the reduction of one or both nitro groups (–NO₂) on the aromatic ring to amino groups (–NH₂). This transformation is primarily mediated by soil microorganisms that utilize the nitro groups as electron acceptors in their metabolic processes. wikipedia.orgnih.gov

For instance, under anaerobic conditions, trifluralin has been shown to degrade rapidly, with a 91% reduction observed over 88 days, a significant increase compared to the 49% reduction under aerobic conditions over the same period. wikipedia.org The initial and crucial step in the anaerobic metabolism of trifluralin is the reduction of its nitro groups. epa.gov This leads to the formation of various metabolites, which are themselves subject to further degradation. wikipedia.org

Similarly, pendimethalin degrades rapidly in anaerobic settings, with a reported half-life (DT₅₀) of approximately 11.7 days. tandfonline.com The major anaerobic metabolite identified is 4,5-dimethyl-3-nitro-N2-(pentan-3-yl)benzene-1,2-diamine, which is formed by the reduction of one of the nitro groups to an amino group. tandfonline.com This metabolite can be further degraded under both anaerobic and aerobic conditions. tandfonline.com The rate of dissipation of several dinitroaniline herbicides, including trifluralin and fluchloralin, is significantly increased by flooding, which promotes anaerobic conditions. capes.gov.br

The table below summarizes the key anaerobic transformation products for representative dinitroaniline herbicides.

Interactive Data Table: Anaerobic Transformation of Dinitroaniline Herbicides

| Parent Compound | Transformation Pathway | Major Anaerobic Metabolite(s) | Reference(s) |

|---|---|---|---|

| Trifluralin | Reduction of nitro groups | Mono- and di-dealkylated products, Benzimidazole compounds | wikipedia.orgepa.gov |

| Pendimethalin | Reduction of one nitro group | 4,5-dimethyl-3-nitro-N2-(pentan-3-yl)benzene-1,2-diamine | tandfonline.com |

| Fluchloralin | Increased dissipation under flooded (anaerobic) conditions | Not specified in provided results | capes.gov.br |

Fate and Transport Modeling of Related Compounds in Environmental Compartments

Predicting the environmental behavior of dinitroaniline herbicides is crucial for assessing their potential impact. Mathematical models are employed to simulate their fate and transport in various environmental compartments, such as soil and water. These models integrate key physicochemical properties of the herbicides and environmental parameters to estimate their distribution and persistence.

Dinitroaniline herbicides like trifluralin and pendimethalin exhibit low water solubility and are strongly bound to soil particles, which is reflected in their high soil organic carbon-water (B12546825) partitioning coefficient (Koc) values. nih.govucanr.edu This strong adsorption limits their mobility and potential for leaching into groundwater. nih.govorst.edu However, many dinitroaniline herbicides are highly volatile, and volatilization can be a significant dissipation pathway, especially if they are not incorporated into the soil after application. frontiersin.org

Models such as the Pesticide Root Zone Model (PRZM) and HYDRUS 2D are utilized to simulate the movement and degradation of these herbicides. epa.govresearchgate.net These models require specific input parameters, including the herbicide's half-life (DT₅₀) in soil, its Koc value, and its vapor pressure, along with soil properties and climatic data. ucanr.eduepa.gov The half-life, which is the time required for 50% of the compound to dissipate, can vary significantly depending on environmental conditions such as soil type, moisture, and temperature. nih.gov For example, the field half-life of pendimethalin is approximately 40 days, while for trifluralin, it can be around 30 days under field conditions. epa.govorst.edu

The following interactive data table provides key parameters used in the environmental fate and transport modeling of selected dinitroaniline herbicides.

Mechanistic Investigations of Biological Interactions Molecular Level with 2 Chloro 4 Nitro N,n Dipropylaniline and Derivatives

Molecular Target Identification and Binding Studies (e.g., Tubulin Interactions for Dinitroanilines)

The primary molecular target of dinitroaniline compounds, including by extension 2-Chloro-4-nitro-N,N-dipropylaniline, is the protein tubulin. nih.govfrontiersin.org Specifically, these compounds exhibit a remarkable and selective interaction with α-tubulin, a subunit of the tubulin heterodimer which polymerizes to form microtubules. nih.govresearchgate.net This is an unusual mechanism, as many other microtubule-disrupting agents are known to bind to the β-tubulin subunit. researchgate.net

Dinitroanilines bind to a specific site on the α-tubulin protein. nih.govnih.gov Docking studies with the representative dinitroaniline, oryzalin (B97938), have predicted that this binding site is located beneath the N-loop of the α-tubulin subunit. researchgate.netnih.gov This interaction is highly selective, with dinitroanilines showing a strong affinity for plant and protozoan tubulin, while having minimal interaction with tubulin from animal and fungal sources. nih.govresearchgate.net This selectivity is a key factor in their use as herbicides and potential anti-protozoal agents. The binding affinity of oryzalin to Toxoplasma gondii α-tubulin, for instance, has been estimated to be in the nanomolar range, indicating a very strong interaction. frontiersin.orgnih.gov

The binding of dinitroanilines to α-tubulin is thought to disrupt the lateral interactions between protofilaments, the linear chains of tubulin dimers that form the microtubule wall. researchgate.net This interference with microtubule structure and dynamics is the foundational mechanism of their biological effects.

Table 1: Summary of Dinitroaniline-Tubulin Interaction

| Feature | Description | Source |

|---|---|---|

| Primary Molecular Target | α-tubulin | nih.govresearchgate.net |

| Binding Site Location | Beneath the N-loop of α-tubulin | researchgate.netnih.gov |

| Selectivity | High for plant and protozoan tubulin; low for animal and fungal tubulin | nih.gov |

| Binding Affinity (Oryzalin) | ~23 nM to Toxoplasma gondii α-tubulin | frontiersin.orgnih.gov |

| Proposed Mechanism | Disruption of lateral interactions between protofilaments | researchgate.net |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies of dinitroanilines have provided valuable insights into the chemical features that govern their interaction with α-tubulin. These studies often rely on examining the effects of mutations in the α-tubulin protein on the efficacy of the compounds.

Mutations in the α-tubulin gene have been shown to confer resistance to dinitroaniline herbicides in various weed species and have been studied in laboratory models. frontiersin.orgnih.gov For example, single point mutations in the α-tubulin gene of the protozoan parasite Toxoplasma gondii were sufficient to confer resistance to oryzalin. researchgate.netnih.gov Many of these mutations were located in the core of the α-tubulin protein, while others were found in loops involved in protofilament interactions. nih.gov

In the weed species Lolium rigidum, novel mutations at the highly conserved Arg-243 residue of α-tubulin, resulting in substitutions to either Met or Lys, have been identified to confer resistance to trifluralin (B1683247) and other dinitroaniline herbicides. uwa.edu.au Molecular modeling suggests that the Arg-243 residue is located near the trifluralin binding site on the α-tubulin surface. uwa.edu.au The replacement of this arginine residue leads to a spatial shift in the binding domain, reducing the contacts between the herbicide and tubulin and thus decreasing the binding affinity. uwa.edu.au

These findings underscore the importance of the specific amino acid composition of the binding pocket on α-tubulin for the activity of dinitroaniline compounds. The chemical structure of the dinitroaniline itself, including the nature of the substituents on the aniline (B41778) ring, would logically also play a critical role in the binding affinity and specificity, although detailed SAR studies for this compound are not extensively documented in publicly available literature.

Table 2: Examples of α-Tubulin Mutations Conferring Dinitroaniline Resistance

| Organism | Herbicide | Mutation Location | Effect on Binding | Source |

|---|---|---|---|---|

| Toxoplasma gondii | Oryzalin | Core of α-tubulin and interaction loops | Reduced binding affinity | researchgate.netnih.gov |

| Lolium rigidum | Trifluralin | Arg-243 to Met/Lys | Spatial shift of binding domain, reduced contacts | uwa.edu.au |

Mechanistic Insights into Cellular Processes (excluding clinical outcomes)

The molecular interactions of this compound and its derivatives translate into significant disruptions of key cellular processes.

Interference with Key Protein Functions

The primary and most well-documented interference of dinitroanilines at the cellular level is the disruption of microtubule-dependent processes. researchgate.net Microtubules are dynamic polymers essential for a variety of cellular functions, including cell division, cell shape maintenance, and intracellular transport. researchgate.net

By binding to α-tubulin, dinitroanilines inhibit the polymerization of tubulin dimers into microtubules. frontiersin.org This leads to a loss of microtubule structures within the cell. The consequences of this are particularly severe during cell division, where microtubules form the mitotic spindle, the apparatus responsible for segregating chromosomes into daughter cells. The failure to form a functional mitotic spindle results in an arrest of the cell cycle, preventing cell proliferation. researchgate.net This anti-mitotic activity is the basis for the herbicidal action of these compounds.

DNA Adduct Formation and Repair Mechanisms (if applicable for mutagenicity at a molecular level)

While the primary mechanism of action for dinitroanilines is through tubulin disruption, some related nitroaromatic compounds have been shown to have mutagenic properties, which may involve direct interaction with DNA. A study on 2-Chloro-4-nitroaniline (B86195), a related compound lacking the N,N-dipropyl groups, identified it as a bacterial mutagen, although its potency was considered low. This suggests a potential for this class of compounds to form DNA adducts.

Advanced Analytical Methodologies for 2 Chloro 4 Nitro N,n Dipropylaniline Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring 2-Chloro-4-nitro-N,N-dipropylaniline. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of dinitroaniline compounds. For compounds structurally similar to this compound, such as 2-Chloro-4-nitroaniline (B86195), reversed-phase HPLC is a common approach. sielc.comnih.gov This method typically employs a non-polar stationary phase (like a C18 column) and a polar mobile phase.

A study on the determination of intermediates in D&C Red No. 36 utilized reversed-phase HPLC to separate and quantify 2-Chloro-4-nitroaniline. nih.gov The pigment was first dissolved in boiling dioxane to precipitate the bulk material, and the remaining filtrate containing the impurities was analyzed. nih.gov For general analysis of related compounds like trifluralin (B1683247), mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also be used, offering unique selectivity. helixchrom.com The retention time and separation are controlled by adjusting the mobile phase composition, such as the ratio of acetonitrile (B52724) to water, and the concentration and pH of any buffer used. helixchrom.com

For mass spectrometry-compatible methods, volatile buffers like formic acid are substituted for non-volatile acids such as phosphoric acid. sielc.com

Table 1: Illustrative HPLC Parameters for Analytes Similar to this compound

| Parameter | Condition | Compound Example | Source |

| Column | Newcrom R1 (Reverse-Phase) | 2-Chloro-4-nitroaniline | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | 2-Chloro-4-nitroaniline | sielc.com |

| Detection | UV, MS, CAD, ELSD | Trifluralin | helixchrom.com |

| Special Note | For MS compatibility, phosphoric acid should be replaced with formic acid. | 2-Chloro-4-nitroaniline | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a powerful tool for the analysis of dinitroaniline herbicides and related compounds. coresta.org GC-MS offers high sensitivity and specificity, making it suitable for trace-level detection. The electron capture detector (EC/GC) is also highly effective for these compounds due to their electrophilic nature. oup.comsigmaaldrich.com

The analysis of dinitroaniline herbicides in various matrices like tissue, excreta, and food samples often involves GC as the determinative step. nih.govcabidigitallibrary.org For this compound specifically, the National Institute of Standards and Technology (NIST) has documented its electron ionization mass spectrum, which is essential for its identification via GC-MS. nist.gov The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the molecule.

In a typical GC-MS analysis of a related dinitroaniline herbicide, trifluralin, specific ions are monitored for quantification and confirmation. For example, for trifluralin, the quantification ions might be m/z 306 and 264, while confirmation ions could be m/z 306 and 206. koreascience.kr This selected ion monitoring (SIM) or multiple reaction monitoring (MRM) approach enhances the selectivity and sensitivity of the analysis.

Table 2: GC-MS Parameters and Spectral Data for this compound

| Parameter | Value/Description | Source |

| Compound | This compound | nist.gov |

| CAS Registry No. | 6216-91-7 | nist.gov |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | nist.gov |

| Molecular Weight | 256.729 g/mol | nist.gov |

| Analysis Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | coresta.orgnist.gov |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

| NIST MS Number | 135124 | nist.gov |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples, enabling the identification of unknown metabolites and degradation products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for identifying and quantifying metabolites and degradation products in biological and environmental samples. nih.govnih.gov This method combines the powerful separation capabilities of HPLC with the high sensitivity and structural elucidation potential of tandem mass spectrometry.

A study on the biodegradation of 2-Chloro-4-nitroaniline (2-C-4-NA) by Rhodococcus sp. strain MB-P1 successfully used HPLC to track the depletion of the parent compound and identify its metabolites. nih.govplos.org The researchers observed the transformation of 2-C-4-NA into 4-amino-3-chlorophenol (B108459) (4-A-3-CP), which was then converted to 6-chlorohydroxyquinol (6-CHQ). plos.org Similarly, LC-MS/MS has been employed to identify metabolites of other nitroaromatic compounds, such as 2,4-dinitrophenol, where both phase I (e.g., reduction of the nitro group) and phase II (e.g., glucuronide conjugation) metabolites were detected in biological fluids. nih.govresearchgate.net

For dinitroanilines like trifluralin, LC/MS/MS has been instrumental in identifying numerous metabolites in soil extracts. usda.gov The process involves screening for precursor ion masses, comparing retention times with available standards, and analyzing the fragmentation patterns to confirm the identity of the metabolites. usda.gov

Table 3: Identified Metabolites of 2-Chloro-4-nitroaniline using Chromatographic Methods

| Parent Compound | Identified Metabolite | Analytical Technique | Source |

| 2-Chloro-4-nitroaniline (2-C-4-NA) | 4-amino-3-chlorophenol (4-A-3-CP) | HPLC, Enzyme Assays | plos.org |

| 4-amino-3-chlorophenol (4-A-3-CP) | 6-chlorohydroxyquinol (6-CHQ) | Enzyme Assays | plos.org |

| Niclosamide | 2-Chloro-4-nitroaniline (2C4NA) | LC-MS/MS | rsc.org |

Sample Preparation Strategies for Complex Matrices

The successful analysis of this compound in complex matrices such as soil, water, tissue, and agricultural products depends heavily on the sample preparation strategy. coresta.orgnih.gov The primary goals of sample preparation are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Common extraction techniques for dinitroaniline herbicides include:

Solvent Extraction: This involves using an organic solvent like hexane (B92381) or acetone (B3395972) to extract the analyte from the sample. oup.com For solid samples, Soxhlet or ultrasonic extraction can be employed. nih.govsynectics.net

Liquid-Liquid Partitioning: This technique is used to separate the analyte from co-extracted interfering compounds by partitioning it between two immiscible liquid phases. sigmaaldrich.comnih.gov

Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique where the sample extract is passed through a solid sorbent that retains either the analyte or the interferences. coresta.orgnih.gov This helps to purify the sample extract before analysis.

QuEChERS: Standing for Quick, Easy, Cheap, Effective, Rugged, and Safe, the QuEChERS method is a streamlined approach that combines extraction and cleanup into a few simple steps. It is frequently used for multi-residue pesticide analysis in food and environmental samples. coresta.orgkoreascience.kr

For dinitroaniline herbicides in tissues like liver or adipose, a common procedure involves extraction with an organic solvent, cleanup via liquid-liquid partitioning, and a final purification step using a silica (B1680970) gel column before GC analysis. oup.com For soil samples, methods can range from liquid vortex extraction to supercritical fluid extraction. nih.gov

Table 4: Summary of Sample Preparation Methods for Dinitroanilines in Various Matrices

| Matrix | Extraction Method | Cleanup Method | Analytical Finish | Source |

| Tissue (Liver, Adipose) | Acetone Grinding | Liquid-Liquid Partitioning, Silica Gel Chromatography | EC/GC | oup.com |

| Excreta (Urine, Feces) | Hexane Shaking | Silica Gel Chromatography | EC/GC | oup.com |

| Soil | Solvent Extraction (e.g., Soxhlet, Ultrasonic) | Solid-Phase Extraction (SPE) | GC, HPLC | nih.gov |

| Tobacco | Organic Solvent Homogenization | SPE, QuEChERS, Liquid-Liquid Extraction | GC-MS, LC-MS/MS | coresta.org |

| Aquatic Products (Fish, Shrimp) | Acetonitrile/Water Extraction | QuEChERS | GC-MS/MS | koreascience.kr |

Industrial and Synthetic Applications of 2 Chloro 4 Nitro N,n Dipropylaniline in Advanced Materials and Fine Chemicals

Role as a Precursor in the Synthesis of Specialty Dyes and Pigments

2-Chloro-4-nitro-N,N-dipropylaniline belongs to the nitroaniline class of compounds, which are fundamental building blocks in the synthesis of various colorants. Its parent compound, 2-chloro-4-nitroaniline (B86195), is a well-established intermediate in the production of azo dyes. chemimpex.comottokemi.com Azo dyes, characterized by the nitrogen-nitrogen double bond (N=N), are a major class of synthetic colorants used extensively in the textile, ink, and plastics industries due to their vibrant colors and chemical stability. chemimpex.comnih.gov

The synthesis process for these dyes typically involves a two-step diazotization and coupling reaction. unb.caijirset.com In this process, a primary aromatic amine (the diazo component), such as 2-chloro-4-nitroaniline, is converted into a diazonium salt. unb.ca This salt is then reacted with a coupling component (e.g., phenols, naphthols, or other aromatic amines) to form the final azo dye molecule. nih.govunb.ca The specific substituents on both the diazo and coupling components determine the final color and properties, such as lightfastness and solubility, of the dye.

While direct documentation for the use of this compound as a dye precursor is not widespread, its structural features—specifically the substituted nitroaniline core—make it a candidate for creating disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing synthetic fibers like polyester. The presence of the N,N-dipropyl groups would increase the molecule's hydrophobicity, a key characteristic for this dye class.

Intermediate in the Production of Agrochemicals (e.g., Herbicides of the Dinitroaniline Class)

The dinitroaniline class of herbicides includes several widely used pre-emergence herbicides that control annual grasses and broadleaf weeds by inhibiting plant cell division at a microtubular level. nih.govresearchgate.net Prominent examples of dinitroaniline herbicides include Trifluralin (B1683247), Pendimethalin (B1679228), and Oryzalin (B97938). researchgate.net

A detailed review of the established industrial synthesis routes for these major dinitroaniline herbicides indicates that this compound is not a documented intermediate. The synthesis of these agrochemicals typically starts from different precursors and involves nitration and amination steps tailored to achieve the final, specific molecular structure.

Common Dinitroaniline Herbicides and Their Precursors

| Herbicide | Key Precursor(s) | Typical Synthesis Step | Source(s) |

| Trifluralin | 4-Chloro-3,5-dinitrobenzotrifluoride | Amination with di-n-propylamine | nih.gov |

| Pendimethalin | 3,4-Xylidine or o-Xylene | Nitration followed by amination with 1-ethylpropylamine | quickcompany.ingoogle.comgoogle.com |

| Oryzalin | 4-(dipropylamino)benzenesulfonamide | Dinitration of the benzene (B151609) ring | nih.gov |

Although this compound shares structural motifs with this herbicide class (a substituted aniline (B41778) ring), its specific use as a direct intermediate in their large-scale production is not supported by publicly available chemical literature. The agrochemical industry relies on highly optimized and cost-effective synthetic pathways, which for the most common dinitroanilines, originate from other starting materials.

Contribution to the Development of New Organic Materials with Specific Properties

The search for new organic materials with tailored optical, electronic, and physical properties is a significant area of materials science research. Substituted nitroanilines are a class of molecules that have attracted considerable attention, particularly for applications in nonlinear optics (NLO). jhuapl.edu NLO materials can alter the properties of light passing through them, enabling applications such as frequency conversion and optical switching. bohrium.com

The key structural feature for many NLO molecules is a π-conjugated system (like a benzene ring) substituted with both an electron-donating group and an electron-withdrawing group. This "push-pull" configuration creates a large molecular dipole moment and enhances the nonlinear optical response. In this compound, the N,N-dipropylamino group acts as a strong electron donor, while the nitro group is a powerful electron acceptor. The chlorine atom further modifies the electronic properties of the benzene ring.

Research has shown that related molecules, such as 2-methyl-4-nitroaniline (B30703) (MNA), are effective for second-harmonic generation (SHG), a process that doubles the frequency of laser light. jhuapl.eduresearchgate.net Given its analogous "push-pull" electronic structure, this compound is a compound of interest for the molecular engineering of new NLO materials. Scientists can synthesize and study such molecules to understand how different substituent groups fine-tune the NLO properties, contributing to the rational design of next-generation materials for photonic and optoelectronic devices.

Emerging Applications in Advanced Chemical Manufacturing and Research

In advanced chemical manufacturing and pharmaceutical research, this compound serves as a valuable chemical building block or scaffold. Its multiple functional groups (chloro, nitro, and tertiary amine) offer several reactive sites that can be selectively modified to construct more complex molecules.

The 2-chloro-4-nitroaromatic motif is found in various compounds explored for biological activity. For instance, the benzanilide (B160483) core, which can be synthesized from related chloro-nitro-anilines, is considered a "privileged structure" in medicinal chemistry because it appears in ligands for a wide variety of biological receptors. nih.gov Research into new therapeutic agents has involved the synthesis of complex molecules built upon a chloro-nitro substituted ring. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and investigated for their potential as antidiabetic agents by targeting enzymes like α-glucosidase and α-amylase. nih.gov

The utility of this compound in research is as an intermediate that allows for the introduction of the dipropylamino-substituted chloro-nitrophenyl group into a target molecule. This enables chemists to systematically modify molecular structures to enhance desired properties, whether for developing new pharmaceuticals, agrochemicals, or advanced materials. chemimpex.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-nitro-N,N-dipropylaniline, and how can side products be minimized?

- Methodology :

- Step 1 : Start with N,N-dipropylaniline as the precursor. Introduce the nitro group at the 4-position via nitration using a mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Step 2 : Chlorinate the 2-position using Cl₂ or SOCl₂ in the presence of a Lewis catalyst (e.g., FeCl₃). Monitor reaction progress via TLC or HPLC.

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via melting point analysis, ¹H/¹³C NMR, and HRMS .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 65–70 | >95% |

| Chlorination | SOCl₂, FeCl₃, 50°C | 80–85 | >98% |

Q. How can the structural integrity of this compound be validated?

- Analytical Techniques :

- ¹H/¹³C NMR : Identify substituent positions (e.g., chloro at C2, nitro at C4) via chemical shifts and coupling patterns. For example, aromatic protons adjacent to nitro groups typically deshield to δ 8.2–8.5 ppm .

- HRMS : Confirm molecular formula (C₁₂H₁₆ClN₂O₂) with <2 ppm error.

- X-ray Crystallography : Resolve crystal structure to validate steric effects from dipropyl groups .

Advanced Research Questions

Q. How does the chloro-nitro substitution pattern influence photoinitiation efficiency in polymerization systems?

- Mechanistic Insight :

- The electron-withdrawing nitro and chloro groups enhance radical generation by stabilizing transition states during photoexcitation. Compare with para-nitroaniline/N,N-dipropylaniline systems (), where optimal initiation occurs at a 1:4 molar ratio.

- Kinetic Analysis : Use UV-Vis spectroscopy to track nitro group consumption. Rate constants (k) for this compound may exceed 0.73 s⁻¹ due to increased electrophilicity .

- Experimental Design :

- Prepare monomer mixtures (e.g., Triethylene glycol dimethacrylate) with varying initiator ratios. Measure polymerization rates via dilatometry or DSC.

Q. What challenges arise in analyzing reaction kinetics when this compound participates in oxygen-sensitive photoinitiation?

- Critical Factors :

-

Oxygen Quenching : N,N-dipropyl groups may react with atmospheric O₂, competing with radical generation. Use inert atmospheres (N₂/Ar) and degassed solvents to mitigate interference .

-

Data Interpretation : Apply the Mayo-Lewis equation to model competing pathways. For example:

-

Advanced Tools : Electron paramagnetic resonance (EPR) to detect transient radicals .